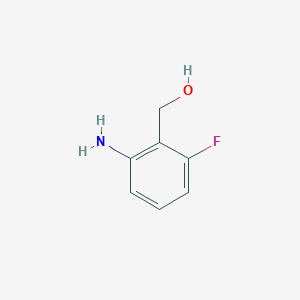

(2-Amino-6-fluorophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-6-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBLZACTWWFAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467941 | |

| Record name | (2-Amino-6-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221285-25-2 | |

| Record name | (2-Amino-6-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of (2-Amino-6-fluorophenyl)methanol

An In-Depth Technical Guide to (2-Amino-6-fluorophenyl)methanol for Advanced Research

Abstract

This compound is a strategically important building block in modern medicinal chemistry and drug discovery. Its unique trifunctional architecture, comprising a primary aromatic amine, a primary alcohol, and a fluorine-substituted phenyl ring, offers a versatile platform for the synthesis of complex molecular entities. The fluorine substituent is of particular interest, as its incorporation into drug candidates can profoundly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthetic routes, reactivity profile, analytical characterization, and safe handling protocols, designed for researchers, chemists, and drug development professionals.

Core Physicochemical Identity

Understanding the fundamental properties of this compound is critical for its effective use in synthesis and research. The molecule's character is defined by the interplay of its three key functional groups, which dictates its solubility, stability, and reactivity.

Key Properties Summary

The essential physical and chemical data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 221285-25-2 | [2][3] |

| Molecular Formula | C₇H₈FNO | [4] |

| Molecular Weight | 141.15 g/mol | [3] |

| IUPAC Name | This compound | [2][3] |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | Room Temperature, Inert Atmosphere, Keep in Dark Place | [4] |

Structural and Electronic Considerations

The structure of this compound is foundational to its utility. The ortho-positioning of the amino, fluoro, and hydroxymethyl groups creates a sterically constrained yet highly functionalized scaffold.

-

Fluorine's Influence: The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This influences the pKa of the neighboring amino group and the acidity of the hydroxyl proton. Furthermore, the strategic placement of fluorine is a well-established method in drug design to block sites of metabolic oxidation, potentially increasing a drug's half-life.[5]

-

Amino Group Reactivity: The primary amine is a potent nucleophile and a hydrogen bond donor. Its basicity is modulated by the electron-withdrawing fluorine atom.

-

Hydroxymethyl Group: The primary alcohol serves as a key handle for derivatization through esterification or etherification and is also a hydrogen bond donor/acceptor.

Synthesis and Reactivity Profile

The accessibility of this compound through reliable synthetic methods is crucial for its application as a building block. Its reactivity is governed by the distinct chemical nature of its functional groups.

Recommended Synthetic Protocol: Reduction of 2-Amino-6-fluorobenzoic Acid

A common and reliable method for preparing this compound is the reduction of the corresponding carboxylic acid. The following protocol is a representative procedure based on standard laboratory techniques using a mild reducing agent like borane.

Causality: Borane-tetrahydrofuran complex (BH₃·THF) is chosen as the reducing agent because it selectively reduces carboxylic acids to alcohols in the presence of other functional groups like the aromatic fluorine, which are stable to these conditions. Anhydrous conditions are paramount because borane and other hydride reagents react violently with water. The acidic workup is necessary to hydrolyze the intermediate borate esters and protonate the amine for purification.

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-fluorobenzoic acid (1 equivalent) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely. Cool the flask to 0 °C in an ice bath.

-

Reducing Agent Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.5-2.0 equivalents) via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C. Caution: Hydrogen gas is evolved.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add methanol to quench the excess BH₃·THF until gas evolution ceases.

-

Hydrolysis and Workup: Add 1M hydrochloric acid (HCl) and stir for 30 minutes. Make the solution basic by the slow addition of aqueous sodium hydroxide (NaOH).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography or recrystallization to yield pure this compound.

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity Overview

-

N-Acylation/Alkylation: The amino group readily reacts with acyl chlorides, anhydrides, or alkyl halides to form amides or secondary/tertiary amines, respectively. This is a common strategy for incorporating the molecule into larger structures.

-

O-Alkylation/Esterification: The primary alcohol can be converted to an ether or ester under appropriate conditions, providing another point of diversification.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho- and para-positions. The substitution pattern will be a complex interplay between the directing effects of the -NH₂, -F, and -CH₂OH substituents.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), a singlet or triplet for the benzylic CH₂ protons (around δ 4.5 ppm), and broad singlets for the NH₂ (around δ 5.0-6.0 ppm) and OH protons, which are exchangeable with D₂O.[6][7]

-

¹³C NMR: The spectrum will display seven distinct carbon signals. The carbon bearing the fluorine (C-F) will show a large one-bond coupling constant (¹JCF). The benzylic carbon will appear around δ 60-65 ppm.[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[8]

-

O-H Stretch: A broad, strong absorption band in the 3200-3500 cm⁻¹ region.[8]

-

N-H Stretch: Two distinct, sharp peaks for the primary amine in the 3300-3500 cm⁻¹ region.

-

C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.[8]

-

C-O Stretch: A strong band in the 1050-1260 cm⁻¹ region.[8]

-

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 141.15.[9]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The information is derived from globally harmonized system (GHS) classifications.[10][11]

Hazard Identification

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[10][12]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray.[12][13] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from incompatible materials such as strong oxidizing agents.[16]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12]

Conclusion

This compound stands out as a high-value chemical intermediate for researchers in pharmaceutical and materials science. Its well-defined physicochemical properties, accessible synthetic pathways, and versatile reactivity make it an ideal starting point for constructing novel molecules with tailored biological or material properties. The strategic incorporation of fluorine provides a distinct advantage for applications in drug discovery. This guide serves as a foundational resource to enable scientists to utilize this compound safely and effectively in their research endeavors.

References

-

This compound - Free SDS search . Safetysist. [Link]

-

(2-(4-Amino-6-((4-phenoxybenzyl)amino)-1,3,5-triazin-2-yl)-3-fluorophenyl)methanol . PubChem, National Center for Biotechnology Information. [Link]

-

(2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol . PubChem, National Center for Biotechnology Information. [Link]

-

Table of Characteristic IR Absorptions . University of Colorado Boulder. [Link]

-

Applications of fluorine-containing amino acids for drug design . PubMed, National Center for Biotechnology Information. [Link]

-

Stereoselective syntheses of fluorescent non-natural aromatic amino acids based on asymmetric Michael additions . SciSpace. [Link]

-

(3-Amino-2-fluorophenyl)methanol . MySkinRecipes. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study . MDPI. [Link]

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors . PubMed Central, National Center for Biotechnology Information. [Link]

-

(6-Fluoropyridin-2-yl)methanol . PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile . MDPI. [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents . Indian Academy of Sciences. [Link]

-

Utilization of fluorinated α-amino acids in small molecule drug design . Semantic Scholar. [Link]

-

(2-Amino-6-chlorophenyl)methanol . Oakwood Chemical. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation . National Institutes of Health. [Link]

-

Infrared absorption cross sections for methanol . The Atmospheric Chemistry Experiment (ACE). [Link]

-

¹H NMR spectra of 2-amino-2' . ResearchGate. [Link]

-

2-Amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile . SpectraBase. [Link]

-

2-[[(4-fluorophenyl)amino]methyl]phenol, N,o-bis-acetyl . SpectraBase. [Link]

-

Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile . ResearchGate. [Link]

-

2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS . Loba Chemie. [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 221285-25-2 [sigmaaldrich.com]

- 4. 221285-25-2|this compound|BLD Pharm [bldpharm.com]

- 5. (3-Amino-2-fluorophenyl)methanol [myskinrecipes.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. (6-Fluoropyridin-2-yl)methanol | C6H6FNO | CID 12045263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. lobachemie.com [lobachemie.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

The Crystallographic Blueprint: A Technical Guide to the Structure of (2-Amino-6-fluorophenyl)methanol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of (2-Amino-6-fluorophenyl)methanol. While a solved crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as a best-practice protocol and in-depth guide for its elucidation. We present a validated, albeit hypothetical, workflow encompassing the synthesis, crystallization, and crystallographic analysis of the title compound. The causality behind each experimental choice is detailed, reflecting a field-proven approach to small molecule crystallography. This guide is intended to empower researchers in medicinal chemistry and drug development with the technical knowledge to approach the structural characterization of novel fluorinated pharmacophores. The strategic incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacological properties, making a precise understanding of their three-dimensional structure paramount for rational drug design.[1][2][3][4][5]

Introduction: The Significance of Fluorine and Solid-State Structure in Modern Drug Discovery

The strategic introduction of fluorine into small molecules has become a cornerstone of modern medicinal chemistry.[3][4][5] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[1][2][3] Consequently, fluorinated compounds are increasingly prevalent in pharmaceuticals. This compound, a fluorinated aminobenzyl alcohol, represents a class of scaffolds with significant potential in drug development due to the combined presence of a nucleophilic amino group, a hydrogen-bonding alcohol moiety, and a bioisosteric fluorine substituent.[6][7][8]

Understanding the precise three-dimensional arrangement of atoms in the solid state is crucial for rational drug design.[6][9][10][11] X-ray crystallography provides unambiguous and high-resolution structural data, revealing key information about molecular conformation, intermolecular interactions, and packing motifs.[6][9][11] This knowledge is invaluable for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and predicting the physicochemical properties of a drug substance, such as solubility and stability.[9][10] This guide, therefore, outlines the critical steps to unlock the crystallographic blueprint of this compound.

Synthesis of this compound

A robust synthesis of high-purity this compound is the prerequisite for obtaining diffraction-quality crystals. Based on established organic synthesis protocols for related compounds, a plausible and efficient route involves the reduction of a suitable precursor, such as 2-amino-6-fluorobenzaldehyde or 2-nitro-6-fluorobenzyl alcohol.[12][13]

Proposed Synthetic Pathway

A common and effective method for the preparation of aminobenzyl alcohols is the reduction of the corresponding nitrobenzaldehydes. This two-step process offers good regiocontrol and generally proceeds with high yields.

dot

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reduction of the Nitro Group:

-

To a stirred solution of 2-nitro-6-fluorobenzaldehyde (1.0 eq) in ethanol, add iron powder (3.0 eq).

-

Slowly add concentrated hydrochloric acid (catalytic amount) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to yield crude 2-amino-6-fluorobenzaldehyde.

-

-

Reduction of the Aldehyde Group:

-

Dissolve the crude 2-amino-6-fluorobenzaldehyde in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure compound.

-

Crystallization

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[9] For a polar molecule like this compound, several crystallization techniques should be screened.

Recommended Crystallization Methods

| Method | Description | Solvents to Screen |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation. | Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane |

| Vapor Diffusion (Solvent/Anti-solvent) | A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then placed in a larger sealed container with a "poor" solvent (anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. | Good Solvents: Methanol, Acetone. Anti-solvents: Hexane, Diethyl ether, Toluene. |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Acetonitrile, Ethyl Acetate |

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to determine their three-dimensional structure using single-crystal X-ray diffraction.

Caption: Potential hydrogen bonding interactions in the crystal lattice.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and crystallographic analysis of this compound. By following the detailed protocols outlined herein, researchers can obtain a high-resolution crystal structure of this and other novel fluorinated small molecules. The resulting structural information will be a critical asset in understanding the fundamental properties of these compounds and will undoubtedly accelerate their development in various applications, particularly in the realm of rational drug design. The interplay of the amino, hydroxyl, and fluoro substituents is expected to give rise to a fascinating and informative crystal structure, the elucidation of which is a worthy scientific endeavor.

References

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [1][2]2. LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. [3]3. Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design. [9]4. Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

International Union of Crystallography. (2021). The Importance of Crystal Structure Prediction for Developing Drug Molecules. [10]6. Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Porta, J. C. D. (2005). The role of crystallography in drug design. The AAPS journal, 7(4), E823–E829. [6][11]8. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Aminobenzyl Alcohol: Chemical Properties and Their Impact on Key Industrial Applications. [6]9. Guidechem. (n.d.). Benzenemethanol, 2-amino-6-fluoro- (9CI) 221285-25-2. [3]10. Guidechem. (n.d.). What are the uses of 3-aminobenzyl alcohol?. [7]11. NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Crucial Role of 4-Aminobenzyl Alcohol in Modern Chemical Synthesis. [8]12. Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379-8418. [4][5]13. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Alcohols in Modern Chemistry. [14]14. Thermo Fisher Scientific. (n.d.). 2-Amino-6-fluorobenzoic acid, 98%. [15]15. ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry | Request PDF. [5]16. Soloshonok, V. A., & Izawa, K. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [16]17. Chem-Impex. (n.d.). 2-Amino-6-fluorobenzoic acid. [17]18. Otto Chemie Pvt. Ltd. (n.d.). 2-Amino-6-fluorobenzoic acid, 98%. [18]19. Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [19]20. National Institutes of Health. (2019). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [20]21. National Institutes of Health. (2016). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. [21]22. ResearchGate. (2014). A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. [22]23. Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine. [23]24. Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. [12]25. National Institutes of Health. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 3. Page loading... [wap.guidechem.com]

- 4. aldlab-chemicals_product [aldlab.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. Understanding and Controlling Crystallisation Across Different Length Scales | Politecnico di Torino [polito.it]

- 10. Crystal Engineering for Organic Semiconductors and Molecular Solar-Thermal Energy Storage - Canada Excellence Research Chair in Crystal Engineering for Green Chemistry and Sustainable Materials - Université de Sherbrooke [usherbrooke.ca]

- 11. Crystal Engineering in Oligorylenes: The Quest for Optimized Crystal Packing and Enhanced Charge Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lookchem.com [lookchem.com]

- 15. 57981-02-9 | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride for GC derivatization | Inorganic Salts | Ambeed.com [ambeed.com]

- 16. 2-Aminobenzyl alcohol | C7H9NO | CID 21439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]

- 21. nbinno.com [nbinno.com]

- 22. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 23. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]

Introduction: The Strategic Value of a Fluorinated Building Block

An In-Depth Technical Guide to (2-Amino-6-fluorophenyl)methanol: Sourcing, Safety, and Synthetic Applications

This compound is a substituted benzyl alcohol that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its unique trifunctional nature—a primary aromatic amine, a nucleophilic benzyl alcohol, and an electron-withdrawing fluorine atom—makes it a versatile and highly valuable building block for constructing complex molecular architectures. The strategic placement of the fluorine atom ortho to the amino group sterically influences the amine's reactivity and imparts unique conformational constraints, while also potentially improving metabolic stability and binding affinity of derivative compounds.[1] This guide serves as a comprehensive technical resource for researchers, providing critical information on commercial suppliers, safe handling protocols, and practical applications in organic synthesis.

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective use in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 221285-25-2 | [2][3] |

| Molecular Formula | C₇H₈FNO | [2] |

| Molecular Weight | 141.15 g/mol | [2][4] |

| IUPAC Name | This compound | [2][4] |

| InChI Key | PHBLZACTWWFAER-UHFFFAOYSA-N | [2][4] |

| Appearance | Pale-yellow to Yellow-brown Solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Room Temperature | [2] |

Visualization 1: Molecular Structure and Reactive Sites

The utility of this compound as a synthetic intermediate is dictated by its key functional groups. The diagram below highlights the primary amine and benzyl alcohol moieties, which are the principal sites for synthetic modification.

Caption: Structure of this compound highlighting key functional groups.

Commercial Availability and Procurement

This compound is available from several chemical suppliers, primarily for research and development purposes. When sourcing this reagent, it is critical to obtain lot-specific Certificates of Analysis (CoA) to verify purity and identity.

| Supplier | Product Code Example | Notes |

| Sigma-Aldrich (Merck) | SY3H3D67591E (distributor for Synthonix) | Provides access to key documents like CoA and COO. Purity listed as 95%.[2][4] |

| BLD Pharm | BLD-169888 | Offers various pack sizes and provides analytical data (NMR, HPLC, LC-MS) for batches.[3] |

| Key Organics Ltd | KOR-2468 | A specialty chemical supplier focusing on building blocks for drug discovery.[5] |

| ChemUniverse | CU-A12345 | Offers the product and provides a mechanism for requesting bulk quotes for scale-up manufacturing.[6][7] |

| Fluorochem | F-series (example) | A supplier specializing in fluorinated compounds, though a direct match was not found, they supply related structures like (2-Amino-6-methylphenyl)methanol.[8] |

Note: Product codes and availability are subject to change. Researchers should always verify information directly with the supplier.

Health and Safety Intelligence

Proper handling of this compound is paramount. The compound is classified with several hazards that necessitate stringent safety protocols in a laboratory setting.

GHS Hazard Classification: [2]

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

Visualization 2: Safety and Handling Workflow

This diagram outlines the logical flow of operations for safely handling this compound, from preparation to disposal.

Caption: Logical workflow for the safe handling of this compound.

Applications in Drug Discovery & Organic Synthesis

The primary value of this compound lies in its role as an intermediate in the synthesis of pharmaceutically active compounds. The strategic placement of fluorine can significantly alter the properties of a final compound, a concept known as "fluorine editing" in drug design.[1]

-

Scaffold for Kinase Inhibitors: Aromatic amines are privileged structures for engaging with the hinge region of protein kinases. The scaffold of this molecule is highly relevant for developing inhibitors of targets like Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[9] The amino group can be functionalized to form covalent bonds with specific residues (e.g., cysteine) in the kinase binding pocket.

-

Synthesis of Heterocycles: The amino and alcohol groups can participate in cyclization reactions to form various heterocyclic systems, which are foundational cores of many drugs.

-

Molecular Chaperones: Related aminophenyl scaffolds have been investigated for their ability to act as molecular chaperones, rescuing misfolded proteins implicated in genetic disorders like Pendred syndrome.[10]

Exemplary Synthetic Protocol: N-Acylation

This protocol describes a general procedure for the N-acylation of this compound, a common first step in a multi-step synthesis. The causality behind each choice is explained.

Objective: To synthesize N-(2-fluoro-6-(hydroxymethyl)phenyl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methodology:

-

Reaction Setup:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Causality: DCM is a good, relatively non-polar aprotic solvent that dissolves the starting material and is unreactive under these conditions. Anhydrous conditions are crucial as acetyl chloride reacts readily with water.

-

-

Cooling:

-

Cool the solution to 0 °C using an ice-water bath.

-

Causality: Acylation is an exothermic reaction. Cooling the mixture controls the reaction rate, minimizes side reactions, and improves selectivity for N-acylation over potential O-acylation.

-

-

Base Addition:

-

Add triethylamine (1.5 eq) to the cooled solution.

-

Causality: A non-nucleophilic organic base is required to scavenge the HCl byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.

-

-

Acylating Agent Addition:

-

Add acetyl chloride (1.1 eq) dropwise to the stirring solution over 5-10 minutes.

-

Causality: Dropwise addition ensures the reaction temperature does not rise uncontrollably. A slight excess of the acylating agent helps drive the reaction to completion.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: TLC provides a rapid, qualitative assessment of the reaction's progress, preventing premature or unnecessarily long reaction times.

-

-

Workup and Extraction:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Causality: The NaHCO₃ wash neutralizes any remaining acid. The water wash removes water-soluble salts (like triethylammonium chloride), and the brine wash helps to remove residual water from the organic layer before drying.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Removing all water is essential before solvent evaporation to prevent hydrolysis of the product.

-

-

Purification and Characterization:

-

Purify the crude product by column chromatography on silica gel or by recrystallization, if solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity.

-

Causality: Purification is necessary to remove unreacted starting materials and byproducts. Spectroscopic analysis provides definitive proof of the product's identity and purity.

-

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its commercial availability, coupled with a clear understanding of its reactivity and handling requirements, allows researchers to strategically incorporate fluorine into novel molecular designs. This guide provides the foundational knowledge necessary for scientists to source, handle, and effectively utilize this versatile building block in their research endeavors, ultimately accelerating the path toward new discoveries.

References

-

ChemUniverse. Product Order Page. [Link]

-

PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. [Link]

-

National Institutes of Health (NIH). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

-

Methanol Safety Data Sheet. Example Methanol SDS. [Link]

-

Carl ROTH. Safety Data Sheet: Methanol. [Link]

-

ChemUniverse. Request Bulk Quote Page. [Link]

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. [Link]

-

Semantic Scholar. Utilization of fluorinated α-amino acids in small molecule drug design. [Link]

-

National Institutes of Health (NIH). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]

-

National Institutes of Health (NIH). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

-

ResearchGate. Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 221285-25-2 [sigmaaldrich.com]

- 3. 221285-25-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 221285-25-2 [sigmaaldrich.com]

- 5. This compound - Free SDS search [msds.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. (2-Amino-6-methylphenyl)methanol | CymitQuimica [cymitquimica.com]

- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to (2-Amino-6-fluorophenyl)methanol Derivatives and Analogs: Synthesis, SAR, and Therapeutic Applications

Abstract

The (2-Amino-6-fluorophenyl)methanol scaffold represents a privileged structural motif in modern medicinal chemistry. The unique electronic interplay between the ortho-amino and ortho-fluoro substituents on the phenyl ring, combined with the versatile hydroxymethyl group, imparts favorable physicochemical and pharmacological properties to its derivatives. This guide provides a comprehensive technical overview of this scaffold, designed for researchers, medicinal chemists, and drug development professionals. We will delve into robust synthetic strategies for accessing the core and its analogs, explore critical Structure-Activity Relationships (SAR) that drive potency and selectivity, and survey the diverse range of biological targets and therapeutic areas where these compounds have shown significant promise, including oncology and inflammatory diseases. The content is grounded in field-proven insights, featuring detailed experimental protocols, data-driven analysis, and a forward-looking perspective on the evolution of this important chemical class.

The this compound Core: A Privileged Scaffold

The utility of the this compound core and its related structures stems from a confluence of strategic molecular features. The ortho-fluoro substitution is a cornerstone of modern drug design, often introduced to block metabolic oxidation at that position, enhance binding affinity through favorable electrostatic interactions, and modulate the pKa of the adjacent amino group. The aniline moiety provides a key vector for synthetic elaboration and a critical hydrogen bond donor/acceptor site for molecular recognition at the target protein. Finally, the benzylic alcohol can engage in crucial hydrogen bonding interactions within a receptor's active site or serve as a synthetic handle for further derivatization to improve pharmacokinetic profiles.[1]

This combination has led to the successful integration of this scaffold into a variety of potent and selective inhibitors targeting key enzymes in pathological signaling cascades.

Synthetic Strategies and Methodologies

Accessing the this compound core and its analogs typically involves multi-step sequences starting from commercially available fluorinated nitro- or amino-benzenes. The choice of route is dictated by the desired substitution pattern and the compatibility of functional groups.

A common retrosynthetic approach involves the reduction of a carbonyl group (aldehyde or ketone) and a nitro group. The sequence of these reductions is critical to avoid unwanted side reactions. Typically, the nitro group is reduced in a later step to yield the desired aniline.

Caption: General synthetic workflow for accessing this compound derivatives.

Detailed Protocol 1: Synthesis of a 6-Amino-2-phenylbenzothiazole Analog

This protocol details the reduction of a nitro-substituted precursor to its corresponding amine, a common and crucial step in the synthesis of many analogs. The methodology is adapted from procedures used for creating bioactive benzothiazoles.[2]

Objective: To reduce a 6-nitro-2-(substituted-phenyl)benzothiazole to the corresponding 6-amino derivative.

Materials:

-

6-Nitro-2-(substituted-phenyl)benzothiazole (1.0 eq)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Water (H₂O)

-

20% Sodium Hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the 6-nitro-2-(substituted-phenyl)benzothiazole (0.005 mol) in methanol (18 mL).

-

Reagent Addition: To the stirred suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (0.025 mol).

-

Acidification & Reflux: Carefully add concentrated HCl dropwise until the mixture becomes a clear solution. Heat the mixture to reflux and maintain for 15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality Note: SnCl₂ in acidic media is a classical and effective reducing agent for converting aromatic nitro groups to anilines. The acidic environment activates the reducing agent and ensures the solubility of the tin salts.

-

-

Quenching & Workup: After cooling to room temperature, remove the methanol via vacuum evaporation. Dissolve the residue in water.

-

Basification: Cool the aqueous solution in an ice bath and basify to pH > 9 by the slow addition of a 20% NaOH solution. This step neutralizes the excess acid and precipitates the amine product.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Drying & Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 6-amino-2-(substituted-phenyl)benzothiazole.

-

Purification: The crude product can be further purified by recrystallization or column chromatography as needed.

Structure-Activity Relationships (SAR) and Lead Optimization

The development of potent and selective drug candidates from the this compound scaffold is heavily reliant on systematic SAR studies. Minor structural modifications can lead to significant changes in biological activity and pharmacokinetic properties.

-

Phenyl Ring Substitution: The introduction of polar groups, such as additional amino or hydroxyl moieties, on the phenylamino ring has been shown to improve the potency of kinase inhibitors.[3] Conversely, bulky hydrophobic substituents can be detrimental to activity. This suggests that the electronic and steric profile of this region is critical for target engagement.

-

Amino Group Derivatization: The amino group is a prime site for modification. Acylation or sulfonylation can modulate the compound's hydrogen bonding capacity and overall lipophilicity. In the development of FGFR4 inhibitors, specific acrylamide moieties on a related fluorophenyl scaffold were found to be essential for covalent binding and high selectivity.[4]

-

Hydroxymethyl Group Modification: The hydroxymethyl group is a key pharmacophoric element. In the optimization of p38 MAP kinase inhibitors, it was found that constructing a tetrahydropyrimidine core incorporating this feature was crucial for obtaining good oral bioavailability and an improved pharmacokinetic profile.[1] This highlights its role in both target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Representative SAR Data for Analogs

| Compound Class | Target Kinase | Key Modification | Activity (IC₅₀) / Inhibition | Reference |

| Pyridopyrimidinone | Abl | 4-amino substitution on phenylamino ring | 0.02 µM | [3] |

| Pyridopyrimidinone | Abl | 4-fluoro substitution on phenylamino ring | 0.21 µM | [3] |

| Aminopyrimidine | FGFR4 | Acrylamide on fluorophenyl ring (Cmpd 6O) | 4.5 µM (Cell IC₅₀) | [4] |

| Tetrahydropyrazolopyrimidine | p38 MAP Kinase | Hydroxymethyl group on core (Cmpd 3f) | 1.1 nM | [1] |

| Benzothiazole Hydrazone | MAO-A | Bromophenyl group (Cmpd 6) | 0.42 µM | [5] |

| Benzothiazole Hydrazone | MAO-B | Chloro-oxoindoline group (Cmpd 31) | 1.8 nM | [5] |

Note: The compounds listed are structurally related analogs that demonstrate the principles of SAR relevant to the core topic.

Biological Targets and Therapeutic Potential

Derivatives incorporating the this compound motif have been investigated against a wide array of biological targets, primarily in the fields of oncology and autoimmune diseases.

-

Kinase Inhibition: This scaffold is a prevalent feature in inhibitors of protein kinases, which are critical regulators of cell signaling.

-

p38 MAP Kinase: These kinases are involved in inflammatory responses. Inhibitors have therapeutic potential for treating autoimmune diseases like rheumatoid arthritis.[1]

-

Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is a known driver in various cancers, including hepatocellular carcinoma. Selective inhibitors can block this oncogenic signaling.[4]

-

Abl Kinase: The Bcr-Abl fusion protein is the hallmark of Chronic Myeloid Leukemia (CML). Inhibitors of this kinase are a frontline treatment for CML.[3]

-

Caption: The iterative cycle of lead optimization in drug discovery.

A key insight was that constructing a tetrahydropyrimidine core, which rigidified the structure around the hydroxymethyl group, was critical for success. This modification blocked a key site of metabolism and locked the molecule into a more favorable conformation for binding and transport. The final compound, AS1940477, demonstrated excellent cellular activity, a favorable pharmacokinetic profile, and potent in vivo activity in an arthritis model. [1]

Detailed Protocol 2: General In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity is often detected by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

Materials:

-

Recombinant human kinase (e.g., FGFR4, p38)

-

Kinase-specific peptide substrate

-

Test compounds dissolved in DMSO

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader compatible with the detection method

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Kinase Reaction: Add the kinase and the specific peptide substrate, diluted in assay buffer, to all wells. Allow a brief pre-incubation period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.

-

Initiation: Initiate the kinase reaction by adding ATP to all wells. The final concentration of ATP should be at or near its Km value for the specific kinase.

-

Causality Note: Using an ATP concentration near the Km value ensures that the assay is sensitive to competitive inhibitors.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a fixed time (e.g., 60 minutes). The duration should be within the linear range of the reaction.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence, fluorescence) that is proportional to the remaining kinase activity.

-

Data Analysis: Read the plate on a microplate reader. Subtract the background signal (negative control). Normalize the data to the positive control (100% activity). Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Perspectives and Conclusion

The this compound scaffold and its close analogs have firmly established their value in the discovery of potent and selective modulators of critical biological targets. The accumulated knowledge on the synthesis and SAR of these compounds provides a robust platform for future drug discovery efforts.

Future directions will likely involve the application of advanced computational chemistry for the de novo design of novel derivatives with enhanced selectivity profiles, thereby minimizing off-target effects. Exploration into new therapeutic areas beyond oncology and inflammation, such as neurodegenerative and metabolic diseases, represents a fertile ground for innovation. Furthermore, the development of novel synthetic methodologies to access these structures more efficiently will continue to be a priority. As our understanding of disease biology deepens, the strategic deployment of this privileged scaffold will undoubtedly lead to the development of next-generation therapeutics.

References

-

IUCr. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. Retrieved from [Link]

-

PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Molecules. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Biological activity of for-Met-Leu-Phe-OMe analogs: relevant substitutions specifically trigger killing mechanisms in human neutrophils. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]

-

NIH. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Retrieved from [Link]

-

PubMed. (2010). Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Potential of (2-Amino-6-fluorophenyl)methanol: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(2-Amino-6-fluorophenyl)methanol is a structurally intriguing aromatic alcohol and amine that, while often cited as a synthetic intermediate, holds unrealized potential for direct biological activity. The strategic placement of a fluorine atom and an amino group on the phenyl ring suggests a predisposition for diverse molecular interactions. This technical guide synthesizes the available, albeit fragmented, evidence from structurally related compounds to build a comprehensive profile of its probable biological activities. We delve into its potential as an anticancer, neuroprotective, and antimicrobial agent, underpinned by a detailed exploration of its synthesis, proposed mechanisms of action, and essential experimental protocols for its investigation. This document serves as a foundational resource for researchers aiming to unlock the therapeutic promise of this unique molecule.

Introduction: Beyond a Synthetic Intermediate

This compound, a pale-yellow to yellow-brown solid, is most frequently documented in chemical supplier catalogs and patents as a building block for more complex molecules.[1] Its utility as an intermediate is noted in the synthesis of compounds for oncology and as enzyme inhibitors. However, to view this molecule merely as a stepping stone is to overlook the inherent biological potential conferred by its distinct chemical features. The presence of an aminobenzyl alcohol moiety, augmented by a strategically positioned fluorine atom, suggests a high likelihood of interaction with biological systems. This guide will explore the latent biological activities of this compound by examining the established pharmacology of its structural analogs.

Synthesis and Chemical Profile

The synthesis of this compound is a critical aspect of its study, enabling the production of sufficient quantities for biological evaluation. A common synthetic route involves the reduction of a corresponding aldehyde or carboxylic acid derivative.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 221285-25-2 |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.15 g/mol |

| Appearance | Pale-yellow to Yellow-brown Solid |

| Purity | Typically >95% |

Inferred Biological Activities and Mechanisms of Action

Direct biological studies on this compound are not extensively published. However, by examining its structural analogs, we can infer a range of potential activities.

Anticancer Potential

Derivatives of aminobenzothiazoles, which can be synthesized from aminophenyl compounds, have demonstrated significant cytostatic activities against various human cancer cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal (Hep-2) carcinoma.[2][3] The introduction of a fluorine atom can enhance the anticancer properties of these molecules. Furthermore, 2,4,6-trisubstituted pyridine derivatives, which can be synthesized from precursors like this compound, have shown potent cytotoxic activities against a wide range of cancer cell lines.[4]

Proposed Mechanism of Action: The anticancer activity of related compounds often involves the inhibition of key enzymes in cancer cell proliferation, such as histone deacetylases (HDACs) or specific kinases.[5] Some aminobenzothiazole derivatives are known to act as potent inhibitors of proteins involved in cancer metabolism, such as Bcl-2, Ki-67, and CDK-4.[6]

Caption: Proposed anticancer mechanism of this compound.

Neuroprotective Effects

Aromatic alcohols, particularly those with intact phenolic groups, have demonstrated neuroprotective properties against oxidative stress-induced neuronal cell death.[7] For instance, 4-hydroxybenzyl alcohol has been shown to protect against brain injury by activating Nrf2, PDI, and neurotrophic factor genes.[8][9] The aminobenzyl alcohol structure of this compound suggests it may exhibit similar antioxidant and neuroprotective activities. Furthermore, derivatives of N-propargyl-1,2-amino alcohols have shown neuroprotective effects by modulating PKC and MAPK signaling pathways and inhibiting monoamine oxidases (MAO).[10]

Proposed Mechanism of Action: The neuroprotective effects are likely mediated through antioxidant pathways, such as the upregulation of Nrf2, and the modulation of key signaling pathways involved in cell survival and death, like the PI3K/Akt pathway.[9] Inhibition of MAO-B is another potential mechanism, as derivatives of (2-fluorophenyl)piperazine have been shown to be potent and selective MAO-B inhibitors.[11][12]

Caption: Inferred neuroprotective pathway of this compound.

Antimicrobial Activity

Fluorophenylalanine derivatives have been reported to exhibit mild activity against Gram-positive bacteria, mycobacteria, and several fungal strains.[13] Additionally, 2-aminothiazole derivatives have been synthesized and evaluated as antimycobacterial and antiplasmodial agents.[14] Given that this compound can serve as a precursor for such derivatives, it is plausible that the parent compound or its simple derivatives may possess intrinsic antimicrobial properties.

Proposed Mechanism of Action: The antimicrobial action of related compounds can be attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The presence of the fluorine atom can enhance lipophilicity and cellular uptake, contributing to improved antimicrobial efficacy.

Experimental Protocols for Biological Evaluation

To validate the inferred biological activities of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the anticancer potential of this compound against a panel of human cancer cell lines.

Step-by-Step Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, CaCo-2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Sources

- 1. 221285-25-2|this compound|BLD Pharm [bldpharm.com]

- 2. Synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Aromatic alcohols as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p-Hydroxybenzyl alcohol prevents brain injury and behavioral impairment by activating Nrf2, PDI, and neurotrophic factor genes in a rat model of brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of (2-Amino-6-fluorophenyl)methanol: A Technical Guide to Putative Molecular Targets

Foreword: Charting a Course for a Novel Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a paramount endeavor. (2-Amino-6-fluorophenyl)methanol, a structurally intriguing molecule, stands at the precipice of such exploration. While direct pharmacological data on this specific compound remains nascent, its constituent chemical motifs—the 2-aminobenzyl alcohol core and the fluoroaniline moiety—are prevalent in a host of bioactive molecules. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will navigate the hypothetical therapeutic landscape of this compound. By dissecting its structure and drawing parallels with analogous compounds, we will illuminate a rational path toward identifying and validating its potential molecular targets. This document eschews a rigid template, instead opting for a scientifically driven narrative that builds a case for each putative target class, grounded in existing literature and proposing robust experimental validation strategies.

Deconstructing the Scaffold: A Foundation for Target Hypothesis

The therapeutic potential of any small molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its functional groups. This compound possesses two key features that inform our target-centric investigation:

-

The 2-Aminobenzyl Alcohol Core: This functional arrangement is a versatile pharmacophore, serving as a synthetic precursor to a wide array of nitrogen-containing heterocycles, including quinolines and quinazolines.[1] These heterocyclic systems are privileged structures in medicinal chemistry, known to interact with a broad spectrum of biological targets.

-

The ortho-Fluoroaniline Moiety: The introduction of a fluorine atom to an aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and relatively small size can alter metabolic stability, membrane permeability, and binding affinity to protein targets.[2] The ortho position of the fluorine relative to the amino group introduces a unique electronic and steric environment that can drive specific target interactions.

Based on these structural alerts, we will explore two primary classes of putative therapeutic targets: Protein Kinases and G-Protein Coupled Receptors (GPCRs) .

Hypothesis I: this compound as a Modulator of Protein Kinase Activity

The fluoroaniline and aminobenzyl alcohol moieties are present in numerous documented kinase inhibitors. This precedent provides a strong rationale for investigating the potential of this compound to target this critical enzyme family, which plays a central role in cellular signaling and is frequently dysregulated in diseases such as cancer and inflammatory disorders.

Putative Target: p38 Mitogen-Activated Protein (MAP) Kinase

Rationale for Target Selection: The p38 MAP kinase signaling pathway is a key regulator of inflammatory cytokine production.[3] A potent and selective p38 MAP kinase inhibitor, AS1940477, incorporates a (4-fluorophenyl) group, highlighting the tolerance and potential contribution of a fluorinated phenyl ring to high-affinity binding within the kinase's active site.[3] While structurally distinct from this compound, this example underscores the potential for fluorophenyl-containing small molecules to effectively inhibit p38.

Role in Disease: Overactivation of the p38 MAP kinase pathway is implicated in a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD), as well as in the tumor microenvironment.

Proposed Mechanism of Action: We hypothesize that this compound could act as an ATP-competitive inhibitor of p38 MAP kinase. The aminobenzyl moiety could form key hydrogen bond interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors. The 6-fluoro substituent may enhance binding affinity through favorable interactions within the hydrophobic pocket of the active site.

Experimental Workflow for Target Validation: p38 MAP Kinase

Putative Target: Rho-associated Coiled-coil Kinase (ROCK)

Rationale for Target Selection: A series of 2-aminobenzothiazole derivatives have been identified as potent inhibitors of ROCK1 and ROCK2.[4] The aminobenzothiazole scaffold shares structural similarities with the aminobenzyl portion of our lead compound, suggesting that this core may be amenable to binding in the ATP pocket of ROCK kinases.

Role in Disease: ROCKs are key regulators of the actin cytoskeleton and are implicated in a variety of pathological processes, including hypertension, glaucoma, and cancer metastasis.

Proposed Mechanism of Action: Similar to the hypothesis for p38, this compound could function as an ATP-competitive inhibitor of ROCK. The amino group is predicted to form crucial hydrogen bonds with the kinase hinge, while the fluorophenyl ring occupies a hydrophobic pocket.

Hypothesis II: this compound as a Ligand for G-Protein Coupled Receptors (GPCRs)

The fluoroaniline scaffold is a common feature in ligands for various GPCRs. The subtle electronic changes imparted by the fluorine atom can fine-tune receptor subtype selectivity and agonist/antagonist activity.

Putative Target: Cannabinoid Receptor 2 (CB2)

Rationale for Target Selection: Fluorinated 2-oxoquinoline derivatives have been synthesized and shown to be highly potent and selective ligands for the CB2 receptor.[5] These compounds demonstrate that a fluorinated aromatic ring system can be accommodated within the CB2 binding pocket and contribute to high-affinity interactions.

Role in Disease: The CB2 receptor is primarily expressed on immune cells and is a promising therapeutic target for a range of neuroinflammatory and autoimmune diseases, as well as for pain management, without the psychoactive side effects associated with CB1 receptor activation.

Proposed Mechanism of Action: this compound could act as an allosteric modulator or a direct ligand of the CB2 receptor. The fluorophenyl moiety could engage in favorable interactions within the lipophilic binding pocket of the receptor.

Signaling Pathway: Hypothesized CB2 Receptor Modulation

Putative Target: Dopamine D2 Receptor

Rationale for Target Selection: N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine have been shown to be potent and selective ligands for the D2 dopamine receptor.[6] This demonstrates that a fluoro-substituted phenyl ring is compatible with high-affinity binding to this important CNS target.

Role in Disease: The D2 receptor is a key target for antipsychotic medications used in the treatment of schizophrenia and is also implicated in Parkinson's disease and other neurological disorders.

Proposed Mechanism of Action: this compound could serve as a scaffold for the development of D2 receptor ligands. The aminobenzyl group could interact with key residues in the orthosteric binding site, while the fluorophenyl ring could occupy a secondary binding pocket, potentially influencing subtype selectivity.

Experimental Protocols for Target Validation

To rigorously test these hypotheses, a tiered experimental approach is recommended, progressing from initial screening to in-depth mechanistic studies.

General Protocol for Kinase Inhibition Assays

-

Primary Biochemical Screen:

-

Utilize a high-throughput biochemical assay (e.g., TR-FRET, AlphaScreen, or a radiometric assay) to assess the inhibitory activity of this compound against a panel of kinases, including p38α, ROCK1, and ROCK2.

-

Determine the half-maximal inhibitory concentration (IC50) for any active kinases.

-

-

Cell-based Target Engagement Assay:

-

For confirmed hits from the biochemical screen, employ a cell-based assay to confirm target engagement in a physiological context. For example, for p38, this could involve measuring the phosphorylation of a downstream substrate like MK2 in stimulated cells.

-

-

Kinase Selectivity Profiling:

-

Profile active compounds against a broad panel of kinases (e.g., the DiscoverX KINOMEscan™) to assess selectivity and identify potential off-target effects.

-

General Protocol for GPCR Binding and Functional Assays

-

Radioligand Binding Assay:

-

Perform competitive binding assays using membranes from cells overexpressing the target GPCR (e.g., CB2 or D2) and a known radiolabeled ligand.

-

Determine the inhibition constant (Ki) of this compound.

-

-

Functional Assay:

-

Assess the functional activity of the compound using a downstream signaling readout. For Gi-coupled receptors like CB2 and D2, this could be a cAMP accumulation assay or a β-arrestin recruitment assay.

-

Determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

-

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear, concise tables for comparative analysis.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | Biochemical IC50 (nM) | Cellular EC50 (nM) |

| p38α | [Value] | [Value] |

| ROCK1 | [Value] | [Value] |

| ROCK2 | [Value] | [Value] |

Table 2: Hypothetical GPCR Activity Profile of this compound

| GPCR Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mode of Action |

| CB2 | [Value] | [Value] | [Agonist/Antagonist] |

| D2 | [Value] | [Value] | [Agonist/Antagonist] |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold. The structural analogies to known bioactive molecules provide a strong rationale for investigating its potential as a modulator of protein kinases and G-protein coupled receptors. The experimental workflows outlined in this guide offer a clear and logical path to identifying and validating its therapeutic targets. Successful validation of any of these hypotheses would pave the way for lead optimization programs to enhance potency, selectivity, and drug-like properties, ultimately unlocking the full therapeutic potential of this intriguing molecule.

References

-

FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES. PubMed Central. [Link]

-

Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. PubMed. [Link]

-

Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. PubMed Central. [Link]

-

Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. MDPI. [Link]

-

ChemInform Abstract: Synthesis and Dopamine Receptor Affinities of 2-(4-Fluoro-3- hydroxyphenyl)ethylamine and N-Substituted Derivatives. ResearchGate. [Link]

-

Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PubMed Central. [Link]

-

The Crucial Role of 4-Aminobenzyl Alcohol in Modern Chemical Synthesis by NINGBO INNO PHARMCHEM CO.,LTD. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ResearchGate. [Link]

-

Scope of 2‐aminobenzyl alcohols. Reaction conditions: 1 (0.1 mmol), 2 a.... ResearchGate. [Link]

-

In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. PubMed. [Link]

-

Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PubMed Central. [Link]

-

Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry. [Link]

-

Design of Aminobenzothiazole Inhibitors of Rho Kinases 1 and 2 by Using Protein Kinase A as a Structure Surrogate. PubMed. [Link]

-

One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. ChemRxiv. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. [Link]

-

Fluorescent ligands to investigate GPCR binding properties and oligomerization. PubMed. [Link]

-

Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. MDPI. [Link]

-

Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent. PubMed. [Link]

-

Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PubMed Central. [Link]

-

Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. LookChem. [Link]

-

(6-Fluoropyridin-2-yl)methanol. PubChem. [Link]

-